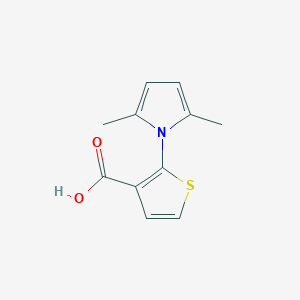

2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .

Molecular Structure Analysis

The molecular structure of a compound similar to the requested one, “2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol”, has been reported. Its molecular formula is C8H13NO, and it has a molecular weight of 139.195 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound similar to the requested one, “2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol”, have been reported. It is a solid compound .

Aplicaciones Científicas De Investigación

Chromatography and Mass Spectrometry

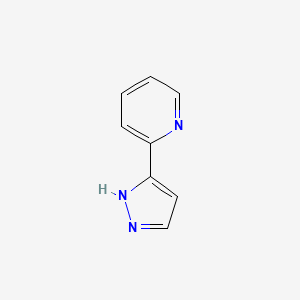

2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine: , a related compound, has been utilized in chromatography and mass spectrometry applications. It serves as a measuring apparatus needed for chromatography or the proteins used to fulfill sample manipulation during mass spectrometry . This suggests that the compound may also find use in these analytical techniques, potentially as a standard or a reagent due to its structural specificity.

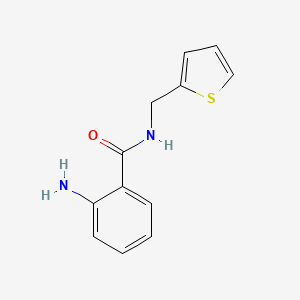

Antibacterial and Antitubercular Agents

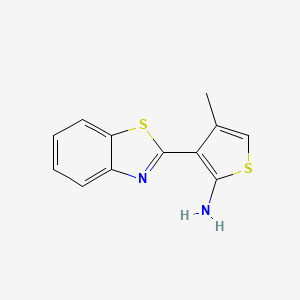

A study has shown that derivatives of the compound, specifically 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides , have been synthesized and evaluated for antibacterial activity. They have also been tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes, which are crucial in bacterial metabolism and survival. The compounds exhibited appreciable action against these enzymes and showed strong antibacterial and antitubercular properties .

Enzyme Inhibition for Therapeutic Applications

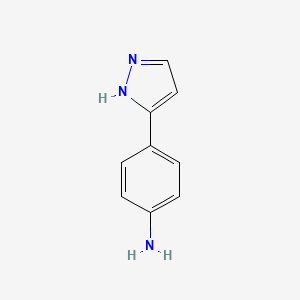

The compound has been identified as a potential inhibitor of GATA family proteins , targeting the DNA-binding activity of GATA3 and other members. It inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation without impairing Th1 cell differentiation. This inhibition could be crucial in developing therapies for conditions where Th2 cells are implicated, such as allergies and asthma .

Proteomics Research

The compound is available for purchase for proteomics research, indicating its use in studying proteins and their functions. It could be used as a reagent or a building block in synthesizing peptides or small molecules for probing protein interactions and functions .

Molecular Docking Studies

Molecular docking studies have been conducted with derivatives of the compound to determine the potential mode of action of synthesized compounds. The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites, suggesting that the compound could be used in designing inhibitors for these enzymes .

ADMET Studies

The compound’s derivatives have been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, which are crucial in drug development. These studies help predict how a compound behaves in the body and its potential as a drug candidate .

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-7-3-4-8(2)12(7)10-9(11(13)14)5-6-15-10/h3-6H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQNWEPGEWPUHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CS2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384582 |

Source

|

| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid | |

CAS RN |

478077-98-4 |

Source

|

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478077-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.